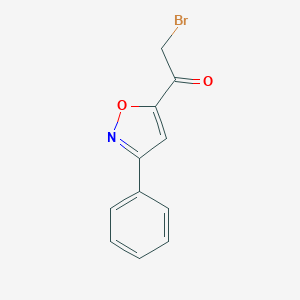

5-(Bromoacetyl)-3-phenylisoxazole

説明

Significance of Isoxazole (B147169) Scaffolds in Synthetic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the realms of synthetic and medicinal chemistry. ajrconline.orgnih.govrsc.org Its prevalence in a multitude of biologically active compounds underscores its importance as a versatile pharmacophore. ajrconline.orgnih.gov The unique electronic and structural features of the isoxazole nucleus allow it to participate in various non-covalent interactions with biological targets, influencing properties such as solubility, lipophilicity, and metabolic stability. nih.govfrontiersin.org This adaptability has led to the incorporation of the isoxazole moiety into a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. nih.govrsc.orgnih.gov

From a synthetic standpoint, isoxazoles are valuable intermediates. Their facile synthesis through methods like 1,3-dipolar cycloaddition reactions, and the ability to undergo various chemical transformations, makes them attractive building blocks for the construction of more complex molecular architectures. nih.govnih.govresearchgate.net The development of novel synthetic strategies, including green chemistry approaches and regioselective functionalization techniques, has further expanded the accessibility and utility of isoxazole derivatives in research and development. nih.govrsc.org

Rationale for Investigating 5-(Bromoacetyl)-3-phenylisoxazole

The scientific curiosity surrounding this compound stems from its unique combination of a stable isoxazole core and a highly reactive bromoacetyl group. The phenyl substituent at the 3-position of the isoxazole ring provides a lipophilic domain and potential for further aromatic substitutions, while the bromoacetyl group at the 5-position serves as a potent electrophilic site. This reactive handle is key to its utility as a chemical intermediate.

The primary rationale for investigating this compound lies in its potential as a precursor for the synthesis of a diverse range of novel heterocyclic systems. The bromoacetyl moiety can readily react with various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the isoxazole core, leading to the generation of libraries of new compounds with potential biological activities. For instance, the reaction with binucleophilic reagents can lead to the formation of fused heterocyclic systems, a common strategy in the design of new therapeutic agents. researchgate.net

Historical Context of Related Bromoacetyl-Containing Heterocycles in Research

The use of bromoacetyl-containing heterocycles as reactive intermediates is a well-established strategy in organic synthesis. Historically, compounds bearing the α-haloketone functionality have been recognized for their ability to act as powerful alkylating agents. This reactivity has been exploited in a wide range of chemical transformations.

For example, the reaction of bromoacetyl-substituted heterocycles with various nucleophiles has been a cornerstone for the synthesis of fused ring systems and for introducing specific side chains onto a heterocyclic core. A notable historical application involves the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. While not directly involving this compound, this classic reaction exemplifies the synthetic power of the bromoacetyl group.

In more recent history, the focus has shifted towards utilizing these reactive intermediates for the targeted synthesis of compounds with specific biological functions. For instance, the development of methods for preparing compounds like 5-(bromoacetyl) salicylamide (B354443) highlights the ongoing interest in bromoacetyl-containing molecules as precursors to medicinally relevant structures. google.com The investigation of other bromoacetylated heterocycles, such as 5‐bromo‐2‐(bromoacetyl)‐thiophene, further demonstrates the broad utility of this functional group in generating novel molecular scaffolds with potential antioxidant or other biological activities. researchgate.net The study of this compound builds upon this rich history, applying a known reactive moiety to a privileged heterocyclic scaffold to explore new chemical space.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol nih.gov |

| Monoisotopic Mass | 264.97385 Da uni.lu |

| CAS Number | 14731-14-7 nih.gov |

| IUPAC Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data of this compound

| Technique | Data |

| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr uni.lu |

| InChI | InChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2 uni.lu |

| InChIKey | XTBXGZOVSCTNEC-UHFFFAOYSA-N uni.lu |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBXGZOVSCTNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370776 | |

| Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-14-7 | |

| Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14731-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoacetyl 3 Phenylisoxazole and Its Derivatives

Established Synthetic Pathways to 5-(Bromoacetyl)-3-phenylisoxazole

The synthesis of this compound can be approached through established methods that either build the isoxazole (B147169) ring with the bromoacetyl precursor in place or introduce the bromoacetyl group onto a pre-formed isoxazole ring.

Nucleophilic Acyl Substitution Approaches

A common and direct route to this compound involves a two-step sequence starting from 3-phenylisoxazole-5-carboxylic acid. The carboxylic acid is first converted to the corresponding acyl chloride, 3-phenylisoxazole-5-carbonyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a standard transformation in organic synthesis. The resulting acyl chloride is a reactive intermediate that can then undergo reaction with diazomethane (B1218177) to form a diazoketone. Subsequent treatment of the diazoketone with hydrobromic acid (HBr) would yield the desired this compound.

Alternatively, a Friedel-Crafts acylation of a suitable 3-phenylisoxazole (B85705) derivative could be envisioned, though this is less common for the isoxazole ring itself, which is electron-deficient. A more plausible approach is the acylation of a precursor that is later cyclized to the isoxazole.

Another established method is the direct bromination of a precursor ketone, 5-acetyl-3-phenylisoxazole. The synthesis of 5-acetyl-3-phenylisoxazole can be achieved through the cyclization of appropriate 1,3-dicarbonyl compounds with hydroxylamine. Once the acetyl derivative is obtained, the α-bromination of the acetyl group can be carried out using various brominating agents. Common reagents for such transformations include N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst. The reaction mechanism typically proceeds through the formation of an enol or enolate, which then attacks the electrophilic bromine source. nih.gov

| Starting Material | Reagents | Intermediate | Product |

| 3-Phenylisoxazole-5-carboxylic acid | 1. Thionyl chloride 2. Diazomethane 3. HBr | 3-Phenylisoxazole-5-carbonyl chloride, Diazoketone | This compound |

| 5-Acetyl-3-phenylisoxazole | N-Bromosuccinimide (NBS) or Br₂/H⁺ | Enol/Enolate | This compound |

Cyclization Reactions in Isoxazole Formation with Bromoacetyl Precursors

The construction of the isoxazole ring itself is a cornerstone of synthesizing its derivatives. The most fundamental and widely used method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com To directly obtain this compound via this route, a precursor containing both the phenyl group and the bromoacetyl moiety in a 1,3-dicarbonyl arrangement would be required. For instance, a β-diketone bearing a phenyl group at one carbonyl and a bromoacetyl group at the other could be cyclized with hydroxylamine. The regioselectivity of this cyclization is a critical factor, as two isomeric isoxazoles can potentially form. However, by carefully controlling the reaction conditions, such as pH, it is often possible to favor the desired regioisomer. nih.gov

Another powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov In this context, benzonitrile (B105546) oxide, generated in situ from benzaldoxime, could be reacted with an alkyne containing a bromoacetyl group, such as bromoacetylacetylene. This [3+2] cycloaddition reaction would directly lead to the formation of the this compound ring system. The regioselectivity of this reaction is generally high, providing a specific isomer.

A variation of the cyclization approach involves the reaction of α-bromoenones with hydroxylamine, which can be controlled to yield specific isoxazole isomers by modifying the base used in the reaction. rsc.org

| Reaction Type | Precursors | Key Features |

| 1,3-Dicarbonyl Cyclization | Phenyl-substituted β-diketone with a bromoacetyl group + Hydroxylamine | Regioselectivity can be controlled by reaction conditions. nih.gov |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide + Bromoacetyl-substituted alkyne | Generally high regioselectivity. nih.gov |

| α-Bromoenone Cyclization | α-Bromoenone + Hydroxylamine | Regiospecific synthesis controlled by the choice of base. rsc.org |

Advanced Synthetic Strategies for Functionalized Isoxazoles

Modern organic synthesis offers a range of sophisticated techniques for the functionalization of heterocyclic compounds, including isoxazoles. These methods allow for the late-stage modification of the core structure, providing access to a diverse array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to the phenyl ring of 3-phenylisoxazole derivatives to introduce a wide variety of substituents.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netyoutube.com For example, a 3-(halophenyl)isoxazole derivative could be coupled with various aryl or alkyl boronic acids to generate biaryl or alkyl-aryl substituted isoxazoles. The choice of ligands for the palladium catalyst is crucial for the success and efficiency of these reactions. nih.gov

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govnih.gov This reaction could be used to introduce alkenyl substituents onto the phenyl ring of a 3-(halophenyl)isoxazole. Green protocols for the Heck reaction have been developed, for instance, using microwave irradiation and environmentally benign solvents. nih.gov

| Coupling Reaction | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | 3-(Halophenyl)isoxazole + Aryl/Alkylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-(Aryl/Alkyl-phenyl)isoxazole |

| Heck | 3-(Halophenyl)isoxazole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-(Alkenyl-phenyl)isoxazole |

Regioselective Functionalization of the Isoxazole Ring System

Achieving regioselectivity in the functionalization of the isoxazole ring is crucial for the synthesis of specific isomers. The inherent reactivity of the different positions on the isoxazole ring can be exploited to direct substitution reactions. The C5 position of the isoxazole ring is often susceptible to metallation, allowing for the introduction of various electrophiles.

For instance, the synthesis of 5-hydroxy-2-isoxazolines has been reported as a versatile synthon for the preparation of various isoxazole derivatives. nih.gov Furthermore, methodologies for the regioselective synthesis of isoxazoles from β-enamino diketones have been developed, allowing for the controlled formation of different regioisomeric isoxazoles. nih.gov This control is achieved by varying reaction conditions and the structure of the starting materials.

The synthesis of 3-aminoisoxazoles can be achieved through the addition-elimination of amines on 3-bromoisoxazolines, showcasing another example of regioselective functionalization. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of isoxazole synthesis, several green methodologies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation, sometimes in solvent-free conditions or using green solvents. chemicalbook.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.gov This method has been applied to the synthesis of isoxazole derivatives, offering advantages such as enhanced reaction rates and improved yields. nih.gov The use of ultrasound can often be performed at lower temperatures than conventional methods, leading to energy savings.

The use of environmentally benign solvents like water and recyclable catalysts are also key aspects of green isoxazole synthesis. nih.gov

| Green Chemistry Approach | Key Advantages | Example Application in Isoxazole Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, potential for solvent-free reactions. | Synthesis of isoxazolyl- youtube.comrsc.orgresearchgate.net-triazinan-2-ones. chemicalbook.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. | Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives. nih.gov |

| Use of Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Synthesis of 3,5-disubstituted isoxazoles using ionic liquids. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Bromoacetyl 3 Phenylisoxazole

Reactivity of the Bromoacetyl Moiety

The bromoacetyl group is the more reactive portion of the molecule, primarily due to the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a range of selective transformations.

Nucleophilic Substitution Reactions (e.g., with amines, thiols)

The α-bromo position of the acetyl group is highly susceptible to nucleophilic attack, readily undergoing SN2 reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in chemical synthesis.

With Amines: Primary and secondary amines react with 5-(bromoacetyl)-3-phenylisoxazole to form the corresponding α-amino ketones. These reactions typically proceed under mild conditions, often at room temperature in a suitable solvent like ethanol (B145695) or acetonitrile. The resulting compounds are valuable intermediates for the synthesis of more complex heterocyclic structures.

With Thiols: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles for displacing the bromide ion from the α-carbon. The reaction with thiols, such as substituted thiophenols, is generally efficient and provides the corresponding α-thioether ketones. The pH of the reaction medium can be a critical factor in these reactions, influencing the reactivity of the thiol. researchgate.net

| Nucleophile | Product | Typical Conditions |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-1-(3-phenylisoxazol-5-yl)ethan-1-one | Room temperature, Ethanol |

| Thiophenol (Ph-SH) | 2-(Phenylthio)-1-(3-phenylisoxazol-5-yl)ethan-1-one | Base (e.g., Et₃N), Acetonitrile, Room temperature |

Carbonyl Group Transformations (e.g., reduction to alcohols)

The carbonyl group of the bromoacetyl moiety can undergo typical transformations seen in ketones. A key reaction is its reduction to a secondary alcohol.

Reduction to Alcohols: The reduction of the carbonyl group in α-bromoketones can be achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, selectively reducing the ketone to a secondary alcohol without affecting the isoxazole (B147169) ring or the carbon-bromine bond under controlled conditions. nih.gov For instance, the reduction of a similar compound, 3-bromo-5-acetyl-isoxazole, to 1-(3-bromo-isoxazol-5-yl)ethanol has been reported, demonstrating the feasibility of this transformation. google.com This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at or below room temperature. harvard.edu

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(3-phenylisoxazol-5-yl)ethanol | Methanol, 0 °C to Room temperature |

Halogen Atom Reactivity and Exchange

The bromine atom of the bromoacetyl group can be replaced by other halogens through nucleophilic substitution, most notably in the Finkelstein reaction.

Halogen Exchange: The Finkelstein reaction allows for the conversion of the α-bromo ketone to an α-iodo or α-fluoro ketone by treatment with an appropriate alkali metal halide in a suitable solvent. byjus.comwikipedia.org For example, reacting this compound with sodium iodide in acetone (B3395972) would be expected to yield 5-(iodoacetyl)-3-phenylisoxazole. wikipedia.orgiitk.ac.in The success of this equilibrium reaction is often driven by the precipitation of the less soluble sodium bromide in acetone. wikipedia.org This transformation is particularly useful as α-iodo ketones are often more reactive in subsequent nucleophilic substitution reactions.

| Reagent | Product | Solvent |

| Sodium Iodide (NaI) | 5-(Iodoacetyl)-3-phenylisoxazole | Acetone |

| Potassium Fluoride (KF) | 5-(Fluoroacetyl)-3-phenylisoxazole | Polar aprotic (e.g., DMF) |

Reactivity of the Isoxazole Ring System

While generally more stable than the bromoacetyl moiety, the isoxazole ring system, along with its phenyl substituent, can also participate in a range of chemical reactions, including electrophilic substitution and ring-opening transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

Nitration: The nitration of 3-phenylisoxazole (B85705) derivatives has been studied. For instance, the nitration of 3-methyl-5-phenylisoxazole (B94393) with nitric acid in acetic anhydride (B1165640) under mild conditions can lead to the formation of nitro-substituted derivatives. In the case of 5-phenylisoxazoles, nitration can occur on the phenyl ring. The conditions of the nitration (e.g., the specific nitrating agent used) can influence the position of the nitro group.

| Reagent | Potential Product | Position of Substitution |

| HNO₃/H₂SO₄ | 5-(Bromoacetyl)-3-(3-nitrophenyl)isoxazole | meta on the phenyl ring |

| Br₂/FeBr₃ | 5-(Bromoacetyl)-3-(3-bromophenyl)isoxazole | meta on the phenyl ring |

Ring-Opening Reactions and Rearrangements

The isoxazole ring is known to undergo cleavage under certain conditions, a reaction that can be synthetically useful for accessing different molecular scaffolds. researchgate.net

Base-Catalyzed Ring Opening: The presence of a carbonyl group at the 5-position can facilitate base-catalyzed ring opening. The reaction of 3-aryl-5-acylisoxazoles with bases can lead to the cleavage of the O-N and C3-C4 bonds of the isoxazole ring, resulting in the formation of nitriles and α-diketones. researchgate.net This fragmentation provides a pathway to acyclic compounds from the heterocyclic precursor.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the isoxazole ring can undergo hydrolysis. For example, the acid-catalyzed hydrolysis of 5-substituted isoxazoles can lead to the formation of β-dicarbonyl compounds or other related structures, depending on the specific substrate and reaction conditions. researchgate.netrsc.org

| Condition | Potential Products |

| Base (e.g., NaOH) | Phenylacetonitrile and a bromo-α-diketone derivative |

| Acid (e.g., aq. HCl, heat) | 1-Phenyl-1,3,5-trione derivative (after hydrolysis of the bromo group) |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are expected to be dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. This carbon is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This enhanced reactivity is a general feature of α-haloketones. nih.gov

Kinetic studies on similar α-haloketones have demonstrated that they are significantly more reactive towards nucleophilic substitution than their corresponding alkyl halide counterparts. nih.gov For instance, chloroacetone (B47974) has been reported to react with potassium iodide in acetone at a rate approximately 36,000 times faster than 1-chloropropane. wikipedia.org This heightened reactivity is attributed to the electronic influence of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov

The reactions of α-haloketones with various nucleophiles are generally considered to be bimolecular nucleophilic substitution (SN2) reactions. As such, the reaction rate is dependent on the concentration of both the α-haloketone and the nucleophile. The general rate law can be expressed as:

Rate = k[α-haloketone][Nucleophile]

While specific thermodynamic parameters for reactions of this compound have not been reported, the reactions are generally expected to be thermodynamically favorable, particularly with soft nucleophiles. The formation of a more stable carbon-nucleophile bond at the expense of the carbon-bromine bond often results in an exothermic reaction.

To illustrate the typical kinetic parameters for related reactions, the following table presents representative data for the reaction of phenacyl bromide derivatives with sulfur nucleophiles. It is important to note that these are for analogous systems and not for this compound itself.

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Thiophenoxide | Methanol | 25 | 1.3 x 10³ |

| Thiourea (B124793) | Methanol | 25 | 2.8 x 10⁻² |

| Sodium azide | Methanol | 25 | 1.6 x 10⁻³ |

This table provides illustrative data for phenacyl bromide and should not be taken as experimental data for this compound.

Mechanistic Elucidation via Spectroscopic and Computational Techniques

The mechanism of reactions involving this compound, particularly nucleophilic substitution, can be elucidated through a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction. The disappearance of the signal corresponding to the α-proton of the bromoacetyl group and the appearance of a new signal corresponding to the proton on the carbon now bonded to the nucleophile would provide clear evidence of a substitution reaction. Changes in the chemical shifts of the carbonyl carbon and the α-carbon can also be monitored.

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the carbonyl group (C=O) in the bromoacetyl moiety would be expected to shift upon reaction, depending on the nature of the nucleophile that has been introduced.

Mass Spectrometry (MS): MS can be used to identify the products of the reaction and any intermediates that may be formed. The molecular weight of the product will confirm the substitution of the bromine atom.

Computational Techniques:

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms. rsc.orgescholarship.org Density Functional Theory (DFT) calculations can be employed to model the reaction pathway of this compound with a nucleophile. up.ac.za

Such calculations can provide valuable insights into:

Transition State Geometry: The structure of the transition state for the SN2 reaction can be calculated, providing information about the bond-breaking and bond-forming processes.

Activation Energy: The energy barrier for the reaction can be calculated, which is directly related to the reaction rate. Computational studies on the reaction of α-bromoacetophenone with nucleophiles have shown low activation energies, consistent with the high reactivity of α-haloketones. up.ac.za

A computational study on the reaction of α-haloketones with nucleophiles has highlighted the importance of interactions between the nucleophile and the hydrogen atoms on the α-carbon during the initial stages of the reaction. up.ac.za For this compound, computational modeling could similarly reveal the key interactions that govern its reactivity and provide a detailed, atomistic picture of the reaction mechanism.

Medicinal Chemistry and Biological Activity of 5 Bromoacetyl 3 Phenylisoxazole Derivatives

Overview of Biological Activities Associated with Isoxazole (B147169) Derivatives

The isoxazole nucleus is a versatile pharmacophore, with its derivatives demonstrating a broad range of biological effects. ijpca.orgijpca.orgnih.gov The inherent ability of nitrogen- and oxygen-containing heterocycles to engage in non-covalent interactions with biological targets like enzymes and receptors contributes to their medicinal significance. ijpca.org

Anticancer Potential

Isoxazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms. researchgate.net These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and interference with cell proliferation pathways. researchgate.net The development of novel isoxazole-containing molecules is an active area of research aimed at overcoming the limitations of existing cancer therapies, such as drug resistance and toxicity. researchgate.netresearchgate.net

Research has shown that certain isoxazole derivatives exhibit significant cytotoxic activity against various cancer cell lines, including those of the breast (MCF-7), liver (Hep3B), and cervix (HeLa). nih.govnih.gov For instance, a series of isoxazole-carboxamide derivatives were synthesized and evaluated, with some compounds showing potent activity against liver and cervical cancer cell lines. nih.gov Another study highlighted isoxazole-based chalcones and their dihydropyrazole derivatives, which demonstrated notable anticancer activity. taylorandfrancis.com Specifically, dihydropyrazole derivatives showed remarkable potential, with some compounds exhibiting greater activity than the standard drug, Docetaxel. taylorandfrancis.com The structural framework of these compounds allows for modifications that can enhance their potency and selectivity, making them promising candidates for further development as anticancer drugs. nih.govresearchgate.net

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)

The isoxazole scaffold is a key component in several clinically used antibacterial drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin, highlighting its importance in combating microbial infections. researchgate.netnih.govnih.gov The antimicrobial potential of isoxazole derivatives has been extensively studied against a wide range of pathogens, including bacteria and fungi. ijpca.orgtechnion.ac.il

Studies have demonstrated that isoxazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. ijpca.orgrsc.org For example, some synthesized isoxazole derivatives displayed good antibacterial activity when compared to standard drugs. ijpca.org The combination of the isoxazole ring with other heterocyclic structures, such as thiazole (B1198619), has been shown to yield compounds with potent antitubercular and broad-spectrum antimicrobial activities. technion.ac.il Furthermore, certain isoxazole derivatives have exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. technion.ac.ilrsc.org The ongoing challenge of multidrug-resistant microorganisms underscores the need for novel antimicrobial agents, and isoxazole derivatives represent a promising class of compounds in this pursuit. wikipedia.org

Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory)

Beyond their anticancer and antimicrobial properties, isoxazole derivatives have been reported to possess a variety of other pharmacological activities. wikipedia.orgijpca.org These include analgesic, anti-inflammatory, and anticonvulsant effects, showcasing the broad therapeutic potential of this chemical class. wikipedia.orgresearchgate.net

The anti-inflammatory activity of isoxazole derivatives is a significant area of research. ijpca.orgplos.org For example, the well-known non-steroidal anti-inflammatory drug (NSAID) valdecoxib (B1682126) contains an isoxazole ring, which is crucial for its activity as a COX-2 inhibitor. ijpca.orgresearchgate.net Studies on various isoxazole derivatives have confirmed their potential to reduce inflammation. plos.org Additionally, compounds incorporating the isoxazole moiety have been investigated for their analgesic properties. wikipedia.orgresearchgate.net The diverse biological profile of isoxazole derivatives positions them as valuable leads for the development of new treatments for a range of diseases characterized by pain and inflammation. wikipedia.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 5-(bromoacetyl)-3-phenylisoxazole derivatives, SAR studies focus on understanding the roles of different parts of the molecule, such as substituents on the phenyl ring and the bromoacetyl group itself.

Impact of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring attached to the isoxazole core can significantly modulate the biological activity of the derivatives. ijpca.orgmdpi.com The electronic and steric properties of these substituents influence how the molecule interacts with its biological target. nih.gov

For instance, in the context of antibacterial activity, the presence of electron-withdrawing groups like nitro and chloro groups on the C-3 phenyl ring has been shown to enhance efficacy. ijpca.orgijpca.org Conversely, electron-donating groups such as methoxy (B1213986) and dimethylamino at the C-5 phenyl ring can also boost antibacterial action. ijpca.org In anticancer studies, the substitution pattern on the phenyl ring is also critical. One study on isoxazole-carboxamide derivatives found that the type and position of substituents on the aniline (B41778) ring (a substituted phenyl) determined the compound's cytotoxic potency against different cancer cell lines. nih.gov For example, a bulky t-butyl group led to potent activity against HeLa and Hep3B cells. nih.gov Similarly, the presence and position of methoxy groups on the phenyl ring have been shown to be crucial for the antioxidant and anticancer activities of some isoxazole derivatives. nih.gov These findings highlight that the phenyl ring and its substituents are key determinants of the pharmacological profile of isoxazole derivatives, and strategic modification of this part of the molecule can lead to more potent and selective agents.

Role of the Bromoacetyl Group in Biological Efficacy

The bromoacetyl group is an α-haloketone, a class of functional groups known for their high reactivity and utility as building blocks in organic synthesis. researchgate.net The presence of this group at the 5-position of the 3-phenylisoxazole (B85705) core is expected to play a significant role in the molecule's biological efficacy, primarily due to its nature as a potent alkylating agent. wikipedia.org

Influence of Isoxazole Ring Modifications

The isoxazole ring is a key structural motif in medicinal chemistry, and its modification is a widely employed strategy for the development of novel therapeutic agents with enhanced potency and reduced toxicity. ijpca.orgresearchgate.net The unique electronic properties and the relative weakness of the nitrogen-oxygen bond within the isoxazole ring make it amenable to chemical modification, allowing for the fine-tuning of a compound's biological activity. nih.govresearchgate.net

Modifications to the isoxazole ring system can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of various substituents onto the isoxazole ring can alter the molecule's interaction with its biological target.

While direct modifications on the isoxazole ring of this compound are not extensively detailed in the available literature, structure-activity relationship (SAR) studies on related isoxazole derivatives provide valuable insights. For example, in a series of isoxazole-containing compounds, the nature and position of substituents on an attached phenyl ring were found to be critical for biological activity. mdpi.com The presence of electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring attached to an isoxazole core has been shown to result in excellent secretory phospholipase A2 (sPLA2) inhibitory activities. nih.gov Conversely, another study on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors found that a cyano group at the 3-position of the phenyl ring was the preferred substitution pattern for high potency. nih.gov These findings underscore the principle that even modifications to substituents attached to the core isoxazole ring can profoundly impact biological outcomes. The versatility of the isoxazole ring as a scaffold allows for a wide range of structural variations, making it a valuable component in the design of new drugs. ijpca.orgresearchgate.net

Molecular Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through various molecular mechanisms, reflecting the reactivity of the bromoacetyl group and the ability of the isoxazole scaffold to interact with biological targets.

A primary mechanism of action for this compound involves the covalent modification of target proteins. The bromoacetyl moiety is a potent electrophile, making it highly reactive towards nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This reactivity allows the compound to act as an irreversible inhibitor by forming a stable covalent bond with its target protein.

This process, known as suicide inhibition, results in the permanent inactivation of the protein, as the inhibitor becomes covalently bound to the active site. youtube.com The specificity of this interaction can be directed by the 3-phenylisoxazole portion of the molecule, which can guide the compound to the binding site of a particular protein. The bromoacetyl group of a related compound, 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, has been noted for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This covalent modification can have significant downstream effects on cellular signaling and function. youtube.com

Derivatives of isoxazole have been shown to interact with specific receptors and modulate their signaling pathways. For example, a series of isoxazole-based compounds were identified as potent and selective agonists of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1), a G protein-coupled receptor involved in regulating immune cell trafficking. nih.gov Activation of S1P1 by these compounds leads to the internalization of the receptor and subsequent downstream signaling events.

Furthermore, isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways. Some compounds have been found to inhibit the production of pro-inflammatory cytokines, suggesting an interaction with key signaling molecules in the inflammatory cascade. While the specific receptor targets of this compound are not fully elucidated, the isoxazole scaffold is a promising platform for designing ligands that can selectively bind to and modulate the activity of various receptors.

The isoxazole scaffold is present in a number of compounds that have been investigated as inhibitors of various enzymes. The bromoacetyl group in this compound makes it a likely candidate for an irreversible enzyme inhibitor. Studies on related isoxazole derivatives have demonstrated a broad range of enzyme inhibitory activities.

For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against lipase (B570770) and α-amylase. researchgate.netnih.govdntb.gov.ua Other isoxazole-containing compounds have shown significant inhibitory activity against secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases. nih.gov Additionally, isoxazole derivatives have emerged as selective inhibitors of sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation, and have demonstrated potent cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov Inhibition of Hsp90, a molecular chaperone crucial for the stability of many proteins involved in cancer progression, has also been reported for a series of 4,5-diaryl isoxazoles. nih.gov Furthermore, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov

| Target Enzyme | Isoxazole Derivative Class | Observed Activity | Reference |

| Lipase | Fluorophenyl-isoxazole-carboxamides | Weak inhibition | researchgate.netnih.gov |

| α-Amylase | Fluorophenyl-isoxazole-carboxamides | Weak inhibition | researchgate.netnih.gov |

| Secretory Phospholipase A2 (sPLA2) | Indole-containing isoxazoles | Significant in vitro and in vivo inhibition | nih.gov |

| Sirtuin 2 (SIRT2) | Isoxazol-5-one cambinol (B1668241) analogs | Selective inhibition | nih.gov |

| Heat Shock Protein 90 (Hsp90) | 4,5-Diaryl isoxazoles | Inhibitory activity | nih.gov |

| Xanthine Oxidase | 5-Phenylisoxazole-3-carboxylic acid derivatives | Potent inhibition (micromolar/submicromolar range) | nih.gov |

| Cyclooxygenase-1 (COX-1) | 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one | Inhibition | |

| Cyclooxygenase-2 (COX-2) | 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one | Inhibition |

A significant mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have highlighted the ability of isoxazole-containing compounds to trigger apoptotic pathways in cancer cells.

For example, a related compound, 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, was shown to induce apoptosis in breast cancer cells. The introduction of an isoxazole ring to the natural product hydnocarpin (B1239555) resulted in new derivatives that could induce apoptosis and cause cell cycle arrest in human melanoma and lung adenocarcinoma cells. nih.gov The process of apoptosis is complex and involves the activation of a cascade of enzymes known as caspases. The effect of certain phenolic acid amide derivatives on the expression of pro-apoptotic genes, such as p53, caspase 3, and Bax, has been investigated, with most derivatives showing an increased expression of these genes, correlating with their apoptotic effects. mdpi.com This suggests that isoxazole derivatives may initiate apoptosis through the modulation of key regulatory proteins in the apoptotic pathway.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of in vitro and in vivo methodologies are employed to evaluate the pharmacological properties of this compound and its derivatives. These assays are crucial for determining the biological activity, potency, and potential therapeutic applications of these compounds.

In Vitro Methodologies

| Assay Type | Purpose | Example Application for Isoxazole Derivatives | References |

| Antioxidant Activity Assays | To measure the compound's ability to neutralize free radicals. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. | researchgate.netnih.govdntb.gov.ua |

| Enzyme Inhibition Assays | To determine the inhibitory effect of the compound on specific enzymes. | Assays for lipase, α-amylase, xanthine oxidase, and sPLA2 activity. | nih.govnih.govresearchgate.netnih.gov |

| Antiproliferative/Cytotoxicity Assays | To assess the compound's ability to inhibit the growth of cancer cells. | Evaluation against various cancer cell lines such as breast cancer (MCF-7), prostate cancer (DU145), and human lung cancer (H3122). | nih.gov |

| Antimicrobial Assays | To determine the compound's effectiveness against bacteria and fungi. | Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria and fungal strains. | mdpi.comnih.govresearchgate.net |

| Anti-inflammatory Assays | To evaluate the compound's potential to reduce inflammation. | Protein denaturation inhibition method. | eijst.org.uk |

| Gene Expression Analysis | To study the effect of the compound on the expression of specific genes. | RT-qPCR to measure the expression of pro-apoptotic genes like p53, caspase 3, and Bax. | mdpi.com |

In Vivo Methodologies

| Model | Purpose | Example Application for Isoxazole Derivatives | References |

| Carrageenan-Induced Paw Edema | To evaluate anti-inflammatory activity. | Measurement of paw volume in rats after administration of the compound and induction of inflammation with carrageenan. | eijst.org.uk |

| Xylene-Induced Ear Edema | To assess topical anti-inflammatory activity. | Measurement of ear swelling in rats after topical application of the compound and induction of inflammation with xylene. | eijst.org.uk |

| Antioxidant Capacity Models | To determine the in vivo antioxidant effects. | Measurement of total antioxidant capacity (TAC) in mice treated with the compound. | nih.govdntb.gov.ua |

| Tumor Xenograft Models | To evaluate the in vivo anticancer efficacy. | Monitoring tumor growth suppression in mice bearing human tumor xenografts (e.g., human glioblastoma U-87MG) after treatment with the compound. | nih.gov |

These methodologies provide a comprehensive framework for the preclinical evaluation of this compound derivatives, enabling the identification of lead compounds for further development.

Cell-Based Assays (e.g., antiproliferative activity, cytotoxicity assays)

The evaluation of novel chemical entities for their potential as anticancer agents heavily relies on cell-based assays. These in vitro tests provide crucial preliminary data on the cytotoxic and antiproliferative effects of compounds against various cancer cell lines, as well as their selectivity towards cancerous versus normal cells.

Research into a series of brominated derivatives sharing an acetophenone (B1666503) scaffold, which includes structures related to this compound, has demonstrated their cytotoxic potential against a panel of human tumor cell lines. unipr.it The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50).

In one study, the cytotoxic effects of these brominated derivatives were evaluated against several human cancer cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC3). unipr.it To gauge the selectivity of these compounds, their cytotoxicity was also tested against the non-tumorigenic human breast epithelial cell line MCF12F. unipr.it

One derivative, in particular, demonstrated significant antiproliferative activity with an IC50 value of less than 10 µg/mL against both MCF-7 and PC3 cell lines. unipr.it The same compound showed an IC50 of 18.40 ± 4.70 µg/mL in Caco-2 cells. unipr.it Importantly, this derivative displayed lower cytotoxicity against the normal MCF12F cell line, with an IC50 value greater than 100 µg/mL, suggesting a degree of selectivity for cancer cells. unipr.it

The pro-oxidant potential of these compounds was also investigated as a possible mechanism for their selective antitumor action. Two other derivatives in the series exhibited notable pro-oxidant activity against A549 and Caco-2 cells. unipr.it

Interactive Table: Cytotoxicity of Brominated Acetophenone Derivatives

| Compound/Derivative | Cell Line | IC50 (µg/mL) |

| Derivative 5c | Breast Adenocarcinoma (MCF-7) | < 10 |

| Derivative 5c | Prostate Adenocarcinoma (PC3) | < 10 |

| Derivative 5c | Colorectal Adenocarcinoma (Caco-2) | 18.40 ± 4.70 |

| Derivative 5c | Normal Breast Epithelial (MCF12F) | > 100 |

Enzyme Assays

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For anticancer drugs, enzymes involved in critical cellular processes such as metabolism, signal transduction, and DNA replication are often targeted. Derivatives of the isoxazole scaffold have been investigated for their ability to inhibit various enzymes.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands (the Warburg effect). unipr.it This makes hGAPDH an attractive target for the development of novel anticancer agents. unipr.it

A series of 5-substituted 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives have been identified as covalent inhibitors of recombinant human GAPDH (hGAPDH). unipr.it The reactive bromoacetyl group is analogous to the functionality in this compound. These inhibitors act by forming a covalent bond with a catalytically crucial cysteine residue (C152) in the active site of hGAPDH. unipr.it One spirocyclic derivative, in particular, demonstrated rapid and complete inhibition of hGAPDH, even more so than koningic acid, a known potent inhibitor of the enzyme. unipr.it The antiproliferative activity of this compound in pancreatic cancer cell lines correlated well with the intracellular inhibition of hGAPDH. unipr.it

Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used in the treatment of hyperuricemia and gout. A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed their potential as xanthine oxidase inhibitors. nih.gov Many of the synthesized compounds showed inhibitory potency in the micromolar to submicromolar range. nih.gov Molecular modeling studies were also performed to understand the binding mode of these inhibitors within the active site of xanthine oxidase, providing a basis for the future design of new non-purine inhibitors based on the 5-phenylisoxazole (B86612) scaffold. nih.gov

Animal Models for Efficacy and Toxicity Profiling

While in vitro assays provide valuable initial data, in vivo studies using animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of a potential drug candidate in a whole organism. For isoxazole derivatives, some in vivo studies have been conducted, primarily focusing on their antioxidant properties.

In one study, previously synthesized fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their in vivo antioxidant potential in mice. nih.gov The most potent compound from in vitro antioxidant assays was selected for further investigation. nih.gov The in vivo results showed that the total antioxidant capacity (TAC) in mice treated with this isoxazole derivative was two-fold greater than that of mice treated with the standard antioxidant, Quercetin. nih.gov These findings highlight the potential of isoxazole derivatives to mitigate oxidative stress, a process implicated in various diseases, including cancer. nih.gov

However, specific studies on the in vivo anticancer efficacy and detailed toxicity profiling of this compound or its direct derivatives in animal models are not extensively reported in the available literature. Such studies would be a critical next step in the preclinical development of these compounds as potential therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. For 5-(Bromoacetyl)-3-phenylisoxazole, these calculations can provide a detailed understanding of its geometric and electronic properties.

Studies on similar heterocyclic systems, such as 3,5-dimethylisoxazole (B1293586) and various phenyl-substituted formazans, demonstrate the power of these methods. rsc.orgdocumentsdelivered.com Nonadiabatic ab initio molecular dynamics simulations on 3,5-dimethylisoxazole, for instance, have been used to explore photoisomerization pathways by calculating potential energy and gradients over time. rsc.org For this compound, a similar approach would involve optimizing the molecule's geometry to find its most stable conformation.

Subsequent calculations would yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. For this molecule, the MEP map would likely show regions of negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carbonyl oxygen, indicating their role as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. Mulliken charge analysis can quantify these observations, assigning partial charges to each atom and highlighting the electrophilic nature of the carbon in the bromoacetyl group, which is a key feature for its reactivity as an alkylating agent.

Table 1: Representative Quantum Chemical Properties for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar heterocyclic compounds to illustrate the outputs of quantum chemical calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.1 D | Measures the molecule's overall polarity. |

| Most Negative Atom (Mulliken) | Carbonyl Oxygen (-0.55 ē) | Likely site for hydrogen bonding or electrophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com The bromoacetyl group in this compound is a reactive electrophile, making it a potential covalent inhibitor that can form a permanent bond with nucleophilic residues (like cysteine or histidine) in a protein's active site.

A typical molecular docking study would involve docking this compound into the active site of a relevant enzyme, such as a cysteine protease or a kinase with a conserved cysteine. The simulation would predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and reveal the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the initial binding pose before a potential covalent reaction. nih.govfrontiersin.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds). frontiersin.org MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and confirming whether the key binding interactions are maintained. researchgate.net Such simulations on related inhibitors have shown how binding modes can evolve, with some interactions being lost while new, more stable ones are formed. frontiersin.org

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Cysteine Protease This table provides a hypothetical example of docking results to demonstrate the insights gained from such studies.

| Parameter | Result | Details |

|---|---|---|

| Target Protein | Cysteine Protease (e.g., Cathepsin K) | A plausible target due to the reactive bromoacetyl moiety. |

| Binding Energy | -8.2 kcal/mol | Indicates a strong theoretical binding affinity. |

| Key Non-Covalent Interactions | Hydrogen Bond | Carbonyl oxygen with the backbone NH of Gly66. |

| π-π Stacking | Phenyl ring with the side chain of Trp189. | |

| Hydrophobic | Isoxazole ring in a hydrophobic pocket formed by Val161 and Ala134. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com If a series of 3-phenylisoxazole (B85705) analogues were synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition), a QSAR model could be developed.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. mdpi.com Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates a subset of these descriptors with the observed activity.

A robust QSAR model can be highly valuable for:

Predicting Activity: Estimating the biological activity of new, untested compounds based solely on their structure.

Understanding Mechanisms: Identifying the key molecular properties that drive activity, guiding future design efforts.

Virtual Screening: Rapidly screening large virtual libraries to prioritize compounds for synthesis and testing. mdpi.com

While no specific QSAR study for this compound is publicly documented, its descriptors could contribute to models for predicting the reactivity or inhibitory potential of haloacetyl-containing compounds.

De Novo Drug Design Facilitated by Computational Approaches

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. rsc.org The 3-phenylisoxazole core of this compound can serve as an excellent starting point or fragment for such design algorithms.

Computational approaches can use the known structure of a target's binding site to "grow" a molecule within it, piece by piece, ensuring optimal steric and electronic complementarity. Alternatively, algorithms can take a starting fragment like phenylisoxazole and explore different chemical substitutions at various positions to optimize binding affinity and other desirable properties (like solubility or metabolic stability). researchgate.net These methods can generate vast numbers of novel chemical entities that can then be filtered, scored, and prioritized for chemical synthesis. rsc.org This approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest predicted potential, moving beyond simple modifications of a known scaffold to explore entirely new chemical space.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization of 5-(Bromoacetyl)-3-phenylisoxazole and Derivatives (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for the molecular-level characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, the protons of the phenyl group would appear as multiplets in the aromatic region (approximately 7.4-7.8 ppm). The methylene (B1212753) protons of the bromoacetyl group would be expected to produce a singlet further downfield, shifted by the electron-withdrawing effects of the adjacent carbonyl and bromine atom. The isoxazole (B147169) ring proton would also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1720 cm⁻¹. Other characteristic peaks would include those for the C=N stretching of the isoxazole ring and the C-Br stretching vibration. Aromatic C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₁H₈BrNO₂), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). uni.lu The fragmentation pattern would likely involve the loss of the bromine atom, the acetyl group, or other fragments, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition. uni.lu

| Spectroscopic Data for a Related Compound: 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 - 7.64 (m, 2H), 7.64 - 7.55 (m, 4H), 7.49 - 7.38 (m, 3H), 6.26 - 5.67 (m, 1H), 5.23 (dd, J = 10.2, 1.2 Hz, 1H), 5.04 (dd, J = 17.2, 1.2 Hz, 1H), 3.38 (dt, J = 4.4, 2.0 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.7, 164.2, 135.0, 132.2, 129.7, 129.2, 128.8, 128.4, 128.3, 127.0, 124.2, 117.3, 110.6, 27.0 ppm |

| IR (KBr, cm⁻¹) | 3053, 2928, 1632, 1536, 1444, 1256, 752, 694 |

| MS (EI) m/z | 77, 105, 228, 260, 339 |

| HRMS-ESI (m/z) | calcd for C₁₈H₁₅BrNO, [M+H]⁺: 340.0332, found 340.0327 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the compound on a TLC plate and developing it with a suitable solvent system, the presence of impurities can be detected as separate spots. The purity of synthesized isoxazoline (B3343090) compounds is often checked by TLC.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of this compound with high accuracy. A solution of the sample is injected into a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of the eluted components, and the purity is determined by the relative area of the main peak. While specific HPLC methods for this compound are not detailed in the provided search results, the development of such methods would involve optimizing parameters like the column type, mobile phase composition, flow rate, and detection wavelength.

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography)

For an unambiguous determination of the three-dimensional molecular structure of this compound, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

The synthesis and characterization of novel isoxazole derivatives often include single-crystal X-ray diffraction to confirm their structures. This underscores the importance of this technique in the definitive structural analysis of this class of compounds.

Applications in Agrochemical and Materials Science Research

Utility as Synthetic Intermediates for Agrochemical Development

The isoxazole (B147169) ring is a well-established scaffold in the design of agrochemicals due to its favorable biological activity and metabolic stability. The presence of the bromoacetyl group in 5-(Bromoacetyl)-3-phenylisoxazole provides a reactive handle for the introduction of various other functionalities, allowing for the synthesis of a diverse library of potential agrochemical candidates.

Research has shown that phenyl isoxazole derivatives can act as herbicide safeners, which are compounds that protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds. nih.gov For instance, a study on substituted phenyl isoxazole analogues demonstrated their potential in enhancing the tolerance of corn to the herbicide acetochlor. nih.gov While this study did not use this compound directly, the core structure is highly relevant. The bromoacetyl group of this compound is a key electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for its conjugation with other molecules to create more complex structures with desired agrochemical properties.

The general synthetic utility is highlighted by the "intermediate derivatization method," a strategy employed in the development of new agrochemicals. nih.gov This method involves the modification of a key intermediate, such as an isoxazole derivative, to generate a range of new compounds for biological screening. This compound is an ideal candidate for such a strategy. For example, it can react with various nucleophiles like amines, thiols, and phenols to introduce new side chains, potentially leading to the discovery of novel herbicides, fungicides, or insecticides.

Detailed research findings have indicated that specific structural modifications on the isoxazole ring system can lead to potent agrochemical activity. The ability to easily modify the bromoacetyl group of this compound allows for the systematic exploration of the structure-activity relationship of new isoxazole-based agrochemicals.

Table 1: Potential Reactions of this compound for Agrochemical Synthesis

| Reactant Type | Functional Group | Potential Product Class | Potential Agrochemical Application |

| Amine | R-NH₂ | α-Aminoketone | Herbicide, Fungicide |

| Thiol | R-SH | α-Thioketone | Fungicide, Insecticide |

| Phenol | Ar-OH | α-Aryloxyketone | Herbicide |

| Carboxylate | R-COOH | Ester | Pro-pesticide |

Role in the Synthesis of Advanced Materials

The application of this compound extends beyond agrochemicals into the realm of materials science. The reactive bromoacetyl group can serve as an anchor point for grafting the isoxazole unit onto polymer backbones or other material surfaces. This can impart specific properties, such as fluorescence or thermal stability, associated with the phenylisoxazole moiety.

While direct, large-scale applications in materials science are not yet widely documented, the chemical reactivity of this compound suggests its potential use in several areas:

Functional Polymers: It can be used as a monomer or a post-polymerization modification reagent to introduce the phenylisoxazole group into polymers. This could lead to materials with tailored optical or electronic properties.

Organic Semiconductors: The conjugated system of the phenylisoxazole core suggests potential applications in organic electronics, although this remains a speculative area of research.

Bioconjugation: The bromoacetyl group can react with thiol groups in proteins or other biomolecules, allowing for the labeling or modification of biological systems for research purposes.

The synthesis of advanced materials often relies on the precise control of molecular architecture. The well-defined reactivity of this compound makes it a useful tool for chemists aiming to construct complex, functional materials.

Table 2: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| CAS Number | 14731-14-7 |

Future Directions and Research Gaps

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet there remains a continuous need for more sustainable and efficient methods. Future research should focus on developing green synthetic routes to 5-(bromoacetyl)-3-phenylisoxazole and its analogs. This could involve the use of environmentally benign solvents, catalyst-free reactions, or one-pot syntheses to reduce waste and energy consumption. For instance, the development of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis has already shown promise in accelerating the formation of other heterocyclic compounds, and these techniques could be adapted for the production of this compound. Exploring enzymatic or biocatalytic methods could also offer highly selective and sustainable alternatives to traditional chemical synthesis.

Elucidation of Undiscovered Biological Targets and Pathways

The biological activities of isoxazole derivatives are diverse, with various analogs exhibiting anticancer and anti-inflammatory properties. farmaciajournal.commdpi.com However, the specific biological targets and molecular pathways modulated by this compound remain largely unknown. The presence of a reactive α-haloketone suggests that it could act as an irreversible inhibitor of enzymes, particularly those with a nucleophilic residue like cysteine in their active site.

Future research should employ a multi-pronged approach to identify its targets. This could include:

Affinity-based proteomics: Using the compound as a probe to isolate and identify its binding partners in cell lysates.

Computational modeling and docking studies: To predict potential protein targets based on structural complementarity.

Phenotypic screening: Assessing the compound's effect on a wide range of cellular processes to infer its mechanism of action.

A study on brominated acetophenone (B1666503) derivatives, which share a structural motif with the target compound, demonstrated cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. farmaciajournal.com This suggests that this compound might also possess anticancer activity, and identifying its specific targets within cancer cells is a critical research gap.

Rational Design of Highly Selective and Potent Analogs

Once the primary biological targets of this compound are identified, the next logical step is the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the phenyl ring and the isoxazole core, researchers can probe the key interactions between the compound and its target. For example, substituting the phenyl ring with various electron-donating or electron-withdrawing groups could modulate its electronic properties and binding affinity.

Computational chemistry and molecular modeling will play a pivotal role in this process, allowing for the in silico screening of virtual libraries of analogs before their synthesis. This approach can save significant time and resources by prioritizing compounds with the highest predicted activity and best pharmacological profiles. The development of analogs with improved selectivity is particularly important to minimize off-target effects and potential toxicity.

Exploration of New Therapeutic Areas and Translational Research Perspectives

The known anticancer and anti-inflammatory activities of related isoxazole derivatives suggest that this compound could be a lead compound for developing new therapies in these areas. farmaciajournal.commdpi.com For instance, research on 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole has shown its potential as an anti-inflammatory agent. iosrjournals.org

Future translational research should focus on:

In vivo efficacy studies: Evaluating the therapeutic potential of this compound and its optimized analogs in animal models of cancer and inflammatory diseases.

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have suitable drug-like characteristics.

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these compounds.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by systematically addressing the research gaps outlined above, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.

Q & A

Q. Advanced

- X-ray crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, even for small molecules with twinned or high-resolution data .

- DFT calculations : Computational modeling predicts bond angles and electronic properties, complementing experimental data.

- Synchrotron radiation : High-intensity X-rays resolve challenging structures, particularly for bromine-containing compounds with heavy atoms.

How do substituents on the phenyl ring affect the reactivity and spectral properties of this compound?

Advanced

Substituents influence both reactivity and spectral signatures:

- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity at the bromoacetyl moiety, enhancing nucleophilic substitution reactivity.

- Spectral shifts : For example, 5-(4-methoxyphenyl)-3-phenylisoxazole shows upfield shifts in ¹H NMR due to electron-donating methoxy groups, while bromine substituents cause distinct splitting patterns in aromatic regions .

- Quantitative analysis : UV-Vis and IR spectroscopy (e.g., ʋC=N ~1600 cm⁻¹) correlate substituent effects with electronic transitions .

How can contradictions in reported spectral data for this compound derivatives be resolved?

Advanced

Discrepancies often arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

- Multi-technique validation : Cross-validate NMR with HRMS and X-ray data. For example, ¹³C NMR peaks for 3-phenylisoxazole derivatives vary by <1 ppm across studies, suggesting minor solvent-dependent shifts .

- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Peer-data comparison : Refer to databases like NIST Chemistry WebBook for benchmark spectral values, avoiding unreliable sources (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。